molecular formula C35H74BrNO3 B1177084 4-AcetylphenylboronicAcid CAS No. 149104-47-5

4-AcetylphenylboronicAcid

Cat. No.: B1177084
CAS No.: 149104-47-5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetylphenylboronic acid is a boronate compound belonging to a class of synthetic organic compounds. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which also bears an acetyl group. The molecular formula of 4-Acetylphenylboronic acid is CH₃COC₆H₄B(OH)₂, and it has a molecular weight of 163.97 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetylphenylboronic acid can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of dichlorobis(triphenylphosphine)palladium(II) as the catalyst and potassium carbonate as the base .

Industrial Production Methods: Industrial production of 4-Acetylphenylboronic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peroxynitrite (ONOO⁻).

    Substitution: Aryl halides, dichlorobis(triphenylphosphine)palladium(II), potassium carbonate.

    Hydroxylation: Copper catalysts.

Major Products:

Mechanism of Action

The mechanism of action of 4-Acetylphenylboronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, it undergoes transmetalation with palladium, transferring the boronic acid group to the palladium catalyst. This is followed by reductive elimination to form the desired biaryl product . The compound’s reactivity with peroxynitrite involves the formation of hydroxy derivatives, which can be used as probes in biological studies .

Comparison with Similar Compounds

4-Acetylphenylboronic acid can be compared with other similar boronic acids, such as:

  • Phenylboronic acid
  • 4-Formylphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Bromobenzoic acid

Uniqueness: 4-Acetylphenylboronic acid is unique due to the presence of both an acetyl group and a boronic acid group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to other boronic acids .

Properties

CAS No.

149104-47-5

Molecular Formula

C35H74BrNO3

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.